

Commercial Availability and Technical Guide for Ethyl 3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dihydroxybenzoate*

Cat. No.: *B009963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3,5-dihydroxybenzoate**, a versatile chemical compound with applications in various research and development sectors. This document details its commercial availability, physicochemical properties, synthesis protocols, and potential biological activities, including its role as a carbonic anhydrase inhibitor and its putative involvement in cellular signaling pathways.

Commercial Availability

Ethyl 3,5-dihydroxybenzoate is readily available from a variety of chemical suppliers. It is typically sold in research quantities, ranging from milligrams to kilograms. The purity of the commercially available compound is generally high, often exceeding 97%.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Purity	Available Quantities	CAS Number
MedChemExpress	>98% (HPLC)	10 mg, 50 mg, 100 mg, 250 mg	4142-98-7
Sigma-Aldrich	97%	1 g, 5 g, 25 g	4142-98-7[1]
Amerigo Scientific	97%	Inquire for details	4142-98-7[2]
ECHEMI (various)	Varies	Grams to Kilograms	4142-98-7[3]
MOLBASE (various)	98%	Grams to Kilograms	4142-98-7[4]
ChemicalBook (various)	Varies	Milligrams to Kilograms	4142-98-7
CymitQuimica	98%	1g, 5g, 25g, 100g, 500g	4142-98-7[5]
MOLNOVA	>98% (HPLC)	Inquire for details	4142-98-7[6]

Physicochemical Properties

Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester.[1][2] It presents as a white to light yellow solid.[7]

Table 2: Physicochemical Data of **Ethyl 3,5-dihydroxybenzoate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [3]
Molecular Weight	182.17 g/mol	[1] [3]
CAS Number	4142-98-7	[1] [3]
Melting Point	127-130 °C	[1]
Boiling Point	356.2±12.0 °C at 760 mmHg	[3]
Solubility	Soluble in DMSO	[6] [7]
Appearance	White to light yellow solid	[7]

Synthesis of Ethyl 3,5-dihydroxybenzoate

The most common method for the synthesis of **Ethyl 3,5-dihydroxybenzoate** is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[\[1\]](#)

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from a standard procedure for the synthesis of **Ethyl 3,5-dihydroxybenzoate**.

Materials:

- 3,5-Dihydroxybenzoic acid (α-resorcylic acid)
- Absolute ethanol
- Concentrated sulfuric acid
- Diethyl ether
- Sodium bicarbonate solution
- Magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[8]
- Carefully add 25 mL of concentrated sulfuric acid to the solution.[8]
- Set up the apparatus for reflux and boil the reaction mixture for 20 hours.[8]
- After cooling, remove the excess ethanol using a rotary evaporator.[8]
- Pour the residue into water and extract the aqueous phase with diethyl ether.[8]
- Wash the combined ether extracts with sodium bicarbonate solution and then with water.[8]
- Dry the etheral phase with anhydrous magnesium sulfate.[8]
- Evaporate the ether to obtain the crude **Ethyl 3,5-dihydroxybenzoate**, which should crystallize upon standing.[8]

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Ethyl 3,5-dihydroxybenzoate**.

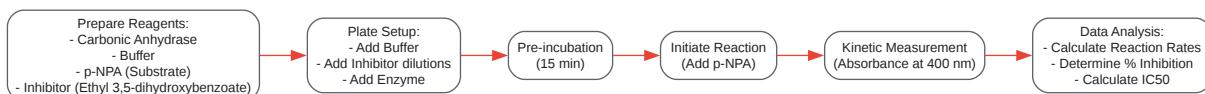
Biological Activity and Potential Applications

Ethyl 3,5-dihydroxybenzoate has been identified as a natural product and an inhibitor of human carbonic anhydrase II.[6] Furthermore, related dihydroxybenzoate compounds have been shown to influence cellular signaling pathways, suggesting potential applications in drug development.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.

This protocol provides a general method for determining the inhibitory activity of a compound against carbonic anhydrase using a spectrophotometric assay.


Materials:

- Purified carbonic anhydrase (e.g., human carbonic anhydrase II)
- Tris-HCl buffer (pH 7.4)
- p-Nitrophenyl acetate (p-NPA) as the substrate
- **Ethyl 3,5-dihydroxybenzoate** (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Ethyl 3,5-dihydroxybenzoate** in DMSO.
- In a 96-well plate, add Tris-HCl buffer to each well.
- Add varying concentrations of the **Ethyl 3,5-dihydroxybenzoate** solution to the test wells. Include a control well with DMSO only.
- Add a fixed amount of carbonic anhydrase solution to all wells except for the blank.

- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding a solution of p-NPA to all wells.
- Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes.
- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition and calculate the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

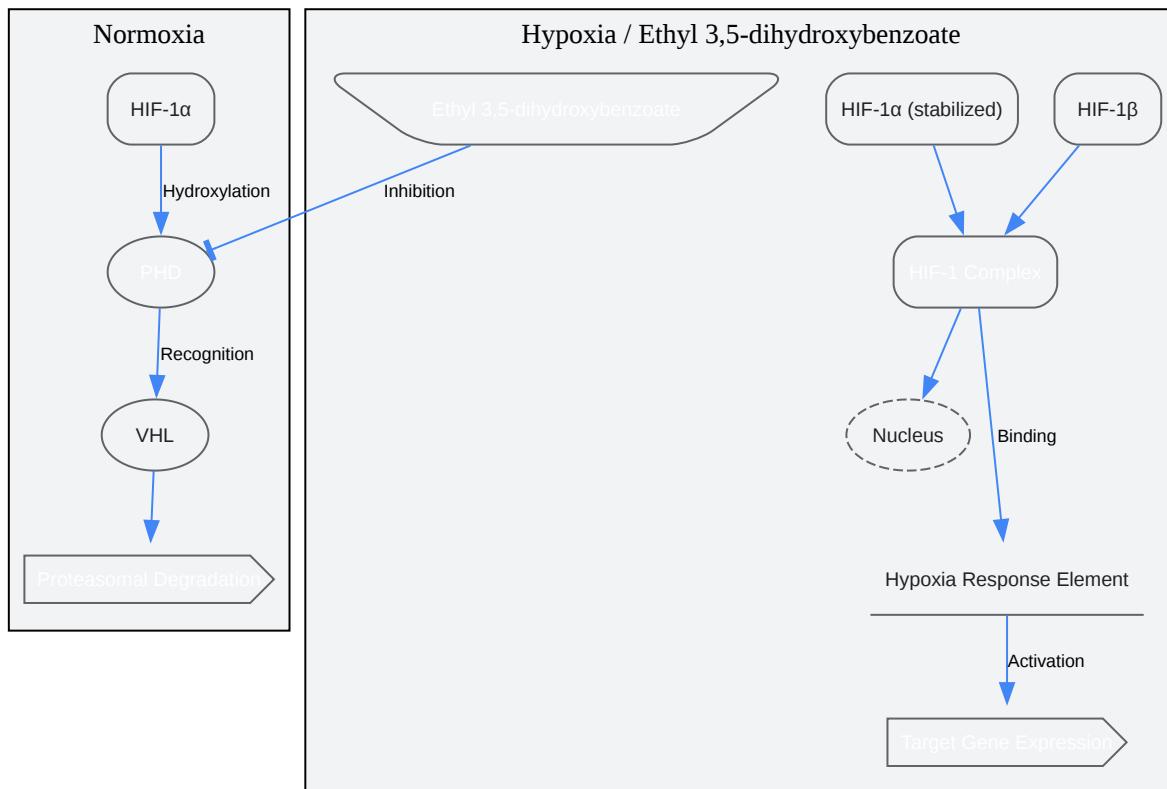
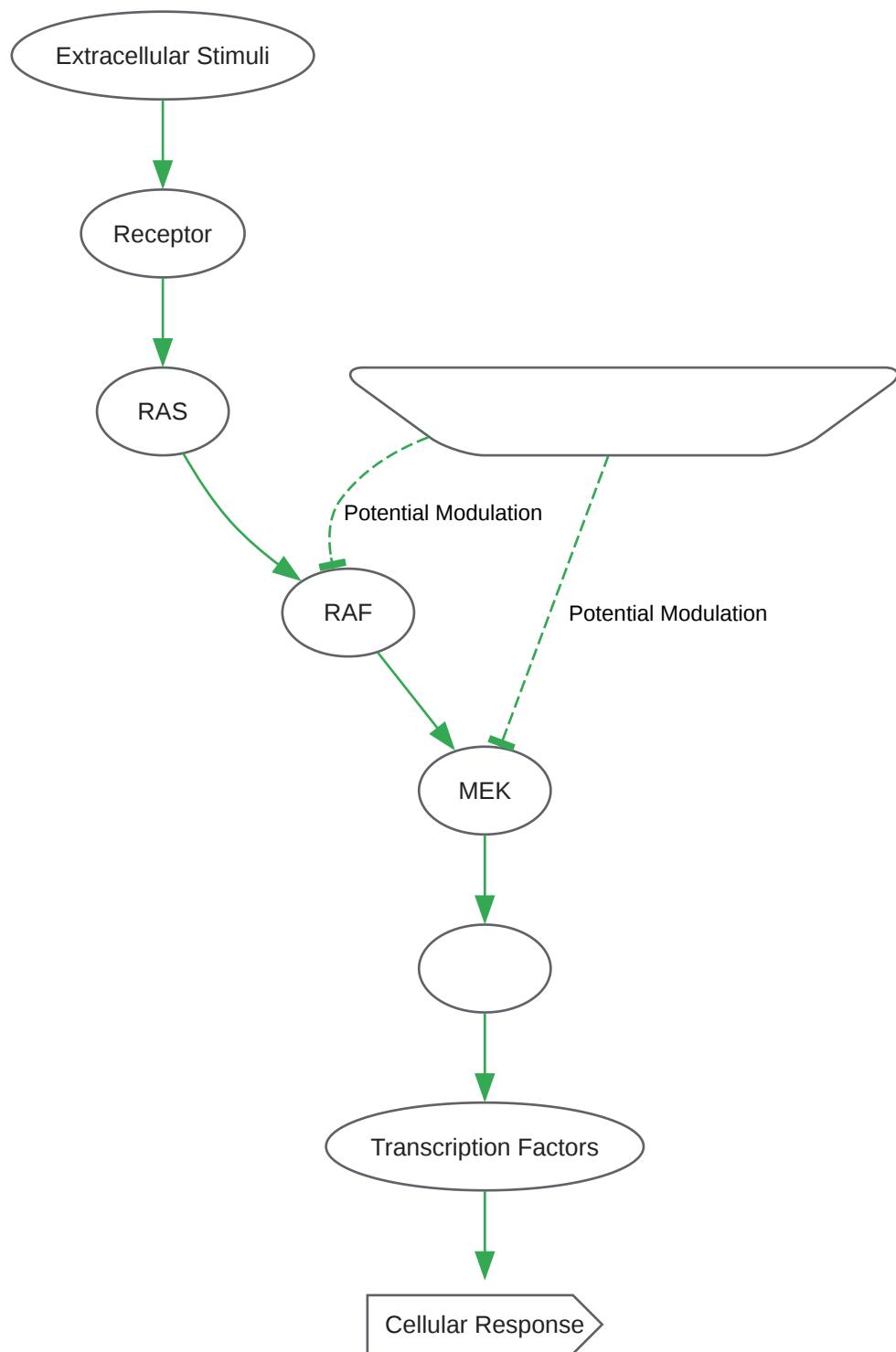

[Click to download full resolution via product page](#)

Figure 2: Workflow for a carbonic anhydrase inhibition assay.

Putative Role in Cellular Signaling Pathways

While direct studies on the effect of **Ethyl 3,5-dihydroxybenzoate** on specific signaling pathways are limited, research on structurally similar compounds, such as ethyl 3,4-dihydroxybenzoate, suggests potential involvement in the Hypoxia-Inducible Factor-1 α (HIF-1 α) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.


The HIF-1 α pathway is a crucial regulator of cellular response to low oxygen conditions (hypoxia). Some dihydroxybenzoate derivatives have been shown to stabilize HIF-1 α , which can be protective in certain pathological conditions. It is hypothesized that **Ethyl 3,5-dihydroxybenzoate** may act as a prolyl hydroxylase (PHD) inhibitor, preventing the degradation of HIF-1 α .

[Click to download full resolution via product page](#)

Figure 3: Postulated effect of **Ethyl 3,5-dihydroxybenzoate** on the HIF-1 α signaling pathway.

The MAPK signaling pathways, including the ERK and JNK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis.

Flavonoids and other phenolic compounds have been shown to modulate these pathways. It is plausible that **Ethyl 3,5-dihydroxybenzoate** could influence MAPK signaling, potentially impacting cellular responses to stress and growth signals.

[Click to download full resolution via product page](#)

Figure 4: Hypothetical modulation of the MAPK/ERK signaling pathway by **Ethyl 3,5-dihydroxybenzoate**.

Other Reported Applications

Ethyl 3,5-dihydroxybenzoate may also serve as a starting reagent in the synthesis of more complex molecules, such as ethyl 3,5-bis(ω -hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes.[1] Detailed protocols for these syntheses would need to be sourced from specialized chemical literature.

Safety Information

Ethyl 3,5-dihydroxybenzoate is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[3]

This technical guide is intended for research purposes only. All handling and experimental work should be conducted by trained professionals in a suitable laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. content.abcam.com [content.abcam.com]
- 2. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Ethyl 3,5-dihydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b009963#commercial-availability-of-ethyl-3-5-dihydroxybenzoate\]](https://www.benchchem.com/product/b009963#commercial-availability-of-ethyl-3-5-dihydroxybenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com